molecular formula C6H11NO2S B1648407 Cyclopropanesulfonamide,1-(1-methylethenyl)-(9ci)

Cyclopropanesulfonamide,1-(1-methylethenyl)-(9ci)

Cat. No.: B1648407
M. Wt: 161.22 g/mol
InChI Key: VOXFULDHERFQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropanesulfonamide,1-(1-methylethenyl)-(9ci) is a chemical compound known for its unique structure and potential applications in various fields of research. This compound features a cyclopropane ring substituted with a prop-1-en-2-yl group and a sulfonamide functional group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanesulfonamide,1-(1-methylethenyl)-(9ci) typically involves the reaction of cyclopropane derivatives with sulfonamide precursors under specific conditions. One common method includes the use of cyclopropane-1-sulfonyl chloride and prop-1-en-2-ylamine in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Cyclopropanesulfonamide,1-(1-methylethenyl)-(9ci) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions conducted under mild to moderate conditions.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclopropanesulfonamide,1-(1-methylethenyl)-(9ci) involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropane ring may interact with enzymes or receptors, modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide: Shares a similar structure but with a different position of the double bond.

    Cyclopropane-1-sulfonamide: Lacks the prop-1-en-2-yl group, making it less complex.

    1-(Prop-1-en-2-yl)cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a sulfonamide group.

Uniqueness: Cyclopropanesulfonamide,1-(1-methylethenyl)-(9ci) stands out due to its unique combination of a cyclopropane ring, a prop-1-en-2-yl group, and a sulfonamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

1-prop-1-en-2-ylcyclopropane-1-sulfonamide

InChI

InChI=1S/C6H11NO2S/c1-5(2)6(3-4-6)10(7,8)9/h1,3-4H2,2H3,(H2,7,8,9)

InChI Key

VOXFULDHERFQPA-UHFFFAOYSA-N

SMILES

CC(=C)C1(CC1)S(=O)(=O)N

Canonical SMILES

CC(=C)C1(CC1)S(=O)(=O)N

Origin of Product

United States

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